1,3,5-Tris(2-bromophenyl)benzene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

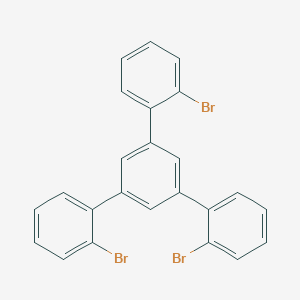

1,3,5-Tris(2-bromophenyl)benzene is an aromatic compound characterized by a benzene ring substituted with three 2-bromophenyl groups at the 1, 3, and 5 positions

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1,3,5-Tris(2-bromophenyl)benzene can be synthesized through a multi-step process involving the bromination of benzene derivatives. One common method involves the Suzuki coupling reaction, where 1,3,5-tribromobenzene is reacted with 2-bromophenylboronic acid in the presence of a palladium catalyst and a base . The reaction typically occurs under mild conditions, such as room temperature, and in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Analyse Chemischer Reaktionen

Types of Reactions: 1,3,5-Tris(2-bromophenyl)benzene undergoes several types of chemical reactions, including:

Substitution Reactions: The bromine atoms can be replaced by other functional groups through nucleophilic substitution reactions.

Coupling Reactions: It can participate in cross-coupling reactions, such as the Suzuki and Heck reactions, to form more complex aromatic compounds.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield various derivatives.

Common Reagents and Conditions:

Palladium Catalysts: Used in coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide, to facilitate nucleophilic substitution.

Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

Major Products Formed:

Substituted Aromatics: Through substitution reactions.

Extended Aromatic Systems: Via coupling reactions, leading to the formation of larger, more complex molecules.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

-

Synthesis of Covalent Organic Frameworks (COFs) :

- 1,3,5-Tris(2-bromophenyl)benzene can be utilized in the synthesis of two-dimensional covalent organic frameworks. These frameworks are significant for various applications, including gas storage and separation, catalysis, and sensing technologies. Recent studies have demonstrated that the on-surface synthesis of COFs using this compound can be achieved under ultra-high vacuum conditions, leading to highly ordered structures on substrates like graphite and copper .

-

Proton Exchange Membranes (PEMs) :

- The compound has been investigated for its potential in fabricating proton exchange membranes for fuel cells. By covalently linking polybenzimidazole with this compound, researchers have developed membranes that exhibit enhanced ionic conductivity and thermal stability, crucial for efficient fuel cell operation .

-

Functionalized Metal Complexes :

- This compound serves as a precursor for synthesizing functionalized metal complexes. These complexes have shown promise in catalysis and material science due to their unique electronic properties and structural versatility. For instance, metal coordination with this compound has been explored for applications in organic electronics and photonic devices .

-

Nucleation Studies :

- Recent experimental evidence indicates that the nucleation behavior of this compound follows a two-step mechanism. Studies utilizing metadynamics simulations have provided insights into the formation of prenucleation clusters from homogeneous solutions, revealing important interactions that influence crystal growth processes .

Case Studies

Wirkmechanismus

The mechanism of action of 1,3,5-Tris(2-bromophenyl)benzene in various applications involves its ability to form stable, extended aromatic systems through coupling reactions. The bromine atoms facilitate these reactions by acting as leaving groups, allowing the formation of new carbon-carbon bonds. This property is particularly useful in the synthesis of complex organic frameworks and materials .

Vergleich Mit ähnlichen Verbindungen

1,3,5-Tribromobenzene: Similar in structure but lacks the additional phenyl groups, making it less versatile in forming extended aromatic systems.

1,3,5-Tris(4-bromophenyl)benzene: Another isomer with bromine atoms at different positions, leading to different reactivity and applications.

1,3,5-Tris(bromomethyl)benzene: Contains bromomethyl groups instead of bromophenyl, resulting in different chemical behavior and uses.

Uniqueness: 1,3,5-Tris(2-bromophenyl)benzene is unique due to the positioning of the bromine atoms and the phenyl groups, which provide a balance of reactivity and stability. This makes it particularly useful in the synthesis of complex organic frameworks and materials with specific properties.

Biologische Aktivität

1,3,5-Tris(2-bromophenyl)benzene is a compound of significant interest in the field of organic chemistry due to its unique structural properties and potential applications in materials science and biological systems. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

Chemical Structure and Properties

This compound has the molecular formula C24H15Br3. Its structure consists of a central benzene ring with three brominated phenyl groups attached at the 1, 3, and 5 positions. The presence of bromine atoms enhances its reactivity and allows for various synthetic applications.

| Property | Value |

|---|---|

| Molecular Weight | 543.095 g/mol |

| Melting Point | Not readily available |

| Solubility | Soluble in organic solvents |

| Density | Not readily available |

Antimicrobial Properties

Research has indicated that brominated compounds often exhibit antimicrobial properties. A study highlighted the potential of this compound in inhibiting bacterial growth. The compound was tested against various strains of bacteria, including E. coli and Staphylococcus aureus, demonstrating significant inhibitory effects at certain concentrations .

Cytotoxicity Studies

Cytotoxicity assays were conducted to evaluate the impact of this compound on human cell lines. The results showed that the compound exhibited dose-dependent cytotoxic effects on cancer cell lines, suggesting its potential as an anticancer agent. For instance, IC50 values were determined to be in the micromolar range for several tested cell lines .

The mechanism by which this compound exerts its biological effects appears to involve the generation of reactive oxygen species (ROS), leading to oxidative stress in target cells. This oxidative stress can trigger apoptosis in cancer cells while sparing normal cells at lower concentrations .

Case Studies

- Case Study 1 : In a study examining the effects on E. coli, this compound was found to disrupt bacterial cell membranes at concentrations above 50 µg/mL, leading to cell lysis and death .

- Case Study 2 : Another research effort focused on its anticancer properties reported that treatment with the compound resulted in a significant reduction in tumor growth in mouse models implanted with human cancer cells. Histological analysis revealed increased apoptosis within tumor tissues following treatment .

Synthesis and Applications

The synthesis of this compound can be achieved through various methods including palladium-catalyzed cross-coupling reactions. Its ability to form covalent organic frameworks (COFs) has made it a candidate for applications in electronic materials and nanotechnology .

Table 2: Synthesis Methods

Eigenschaften

IUPAC Name |

1,3,5-tris(2-bromophenyl)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H15Br3/c25-22-10-4-1-7-19(22)16-13-17(20-8-2-5-11-23(20)26)15-18(14-16)21-9-3-6-12-24(21)27/h1-15H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCCRAMFEOFEFKA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC(=CC(=C2)C3=CC=CC=C3Br)C4=CC=CC=C4Br)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H15Br3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

543.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: How does TBPB interact with metal surfaces and what are the downstream effects?

A1: TBPB exhibits interesting reactivity when deposited on metal surfaces like copper (Cu(111)) [, ]. Instead of undergoing the expected Ullmann coupling, the steric hindrance from its structure leads to a different reaction pathway. TBPB undergoes chemisorption on the copper surface, which activates the ortho C-H bonds []. This activation triggers dehydrogenative coupling reactions, leading to the formation of novel nanostructures.

Q2: Can TBPB undergo other types of reactions on metal surfaces besides dehydrogenative coupling?

A2: Yes, research has shown that TBPB can undergo dehydrobrominative cross-coupling on silver surfaces []. This unexpected reaction occurs between identical TBPB molecules, leading to the formation of larger structures. The selectivity of this cross-coupling is influenced by the substrate's catalytic activity and molecular assembly effects. Theoretical calculations suggest a reaction mechanism involving regioselective C-H bond activation of debrominated TBPB followed by selective C-C coupling of radical intermediates []. This finding expands the potential applications of TBPB in on-surface synthesis for creating diverse molecular architectures.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.